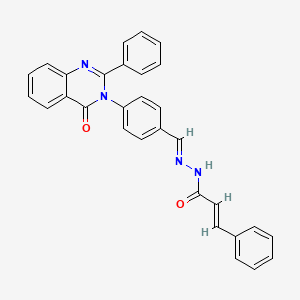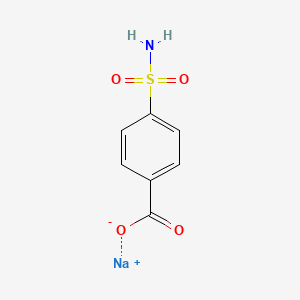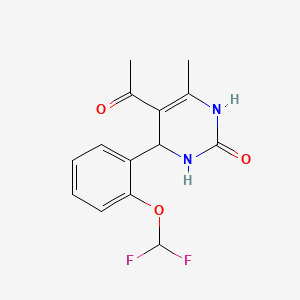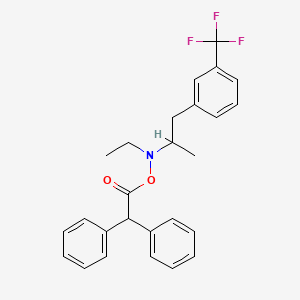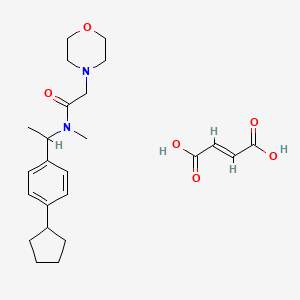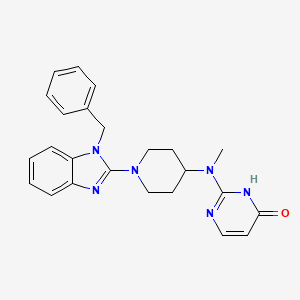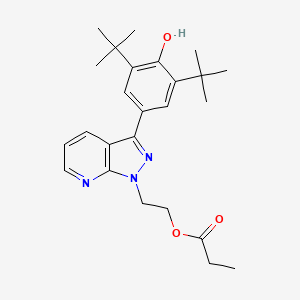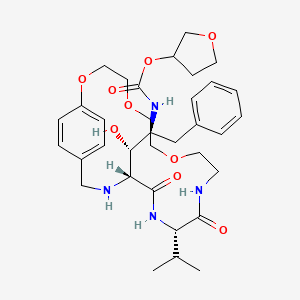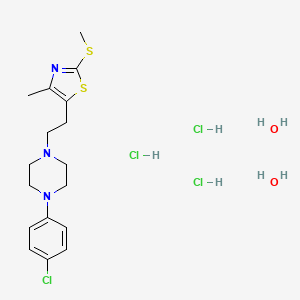
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a chlorophenyl group and a thiazolyl ethyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the chlorophenyl group, and the attachment of the thiazolyl ethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, or anticancer properties.
Industry: Utilized in the production of specialty chemicals, such as dyes, pigments, and polymers, due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes, block receptor binding, or interfere with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)piperazine: A simpler analog with similar structural features but lacking the thiazolyl ethyl group.
4-(2-(4-Methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine: Another analog that retains the thiazolyl ethyl group but lacks the chlorophenyl group.
Uniqueness
1-(4-Chlorophenyl)-4-(2-(4-methyl-2-(methylthio)-5-thiazolyl)ethyl)piperazine 3HCl dihydrate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
89663-38-7 |
|---|---|
Formule moléculaire |
C17H29Cl4N3O2S2 |
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
5-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-4-methyl-2-methylsulfanyl-1,3-thiazole;dihydrate;trihydrochloride |
InChI |
InChI=1S/C17H22ClN3S2.3ClH.2H2O/c1-13-16(23-17(19-13)22-2)7-8-20-9-11-21(12-10-20)15-5-3-14(18)4-6-15;;;;;/h3-6H,7-12H2,1-2H3;3*1H;2*1H2 |
Clé InChI |
UIGGSGTZXJCESN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)SC)CCN2CCN(CC2)C3=CC=C(C=C3)Cl.O.O.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


